4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid
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Overview
Description
4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C8H7BF2O4 and a molecular weight of 215.95 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxycarbonyl group, and a boronic acid moiety attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including 4,5-difluoro-2-(methoxycarbonyl)phenylboronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium, a transition metal catalyst . The palladium, having undergone oxidative addition with an electrophilic organic group, accepts the boronic acid group .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in carbon-carbon bond formation . The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a widely-used method for forming carbon-carbon bonds . The downstream effects of this reaction can vary widely depending on the specific compounds involved in the reaction .
Pharmacokinetics
It’s important to note that the susceptibility of boronic acids to hydrolysis can be influenced by factors such as ph . This could potentially impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the primary result is the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic acids, including this compound, can be significantly accelerated at physiological pH . This could potentially impact the compound’s stability and efficacy in biological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 4,5-difluoro-2-(methoxycarbonyl)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Protodeboronation: The boronic acid group can be removed through protodeboronation, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: De-boronated aromatic compounds.
Scientific Research Applications
4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Comparison with Similar Compounds
4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid can be compared with other similar boronic acids:
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: Similar structure but with a single fluorine atom, leading to different reactivity and selectivity.
This compound: Unique due to the presence of two fluorine atoms, which can influence its electronic properties and reactivity.
Properties
IUPAC Name |
(4,5-difluoro-2-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-6(10)7(11)3-5(4)9(13)14/h2-3,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKLXXNCMSJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(=O)OC)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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